2-(Dimethoxymethyl)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(dimethoxymethyl)benzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-12-10(13-2)9-6-4-3-5-8(9)7-11/h3-7,10H,1-2H3 |
InChI Key |
LBLUODAMHWQWCR-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1C=O)OC |
Origin of Product |
United States |
Strategic Synthetic Routes to 2 Dimethoxymethyl Benzaldehyde
Methodologies Involving Ortho-Functionalization of Halogenated Benzaldehyde (B42025) Derivatives
A classical and effective approach to constructing the 2-(Dimethoxymethyl)benzaldehyde (B6163298) scaffold begins with halogenated precursors, particularly 2-bromobenzaldehyde (B122850). This methodology hinges on the strategic use of the bromine atom as a synthetic handle for introducing the second formyl equivalent through a metal-halogen exchange reaction.
A frequently employed synthetic sequence transforms 2-bromobenzaldehyde into the target compound through a multi-step process where lithiation and subsequent formylation are pivotal. This pathway does not occur in a single step but rather as a carefully orchestrated sequence. The process typically begins with the protection of the existing aldehyde functionality on the 2-bromobenzaldehyde starting material. Following protection, a lithium-halogen exchange reaction is performed on the bromine substituent. This creates a highly reactive organolithium intermediate.
This lithiated species is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). semanticscholar.org This step introduces the second aldehyde functionality, which, after a careful workup, yields the final this compound. This method allows for the regioselective introduction of a formyl group at the position previously occupied by the bromine atom. semanticscholar.orgbeilstein-journals.org
The protection of the aldehyde group in the 2-bromobenzaldehyde starting material is a critical initial step in the synthesis. prepchem.com The primary purpose of this protection is to prevent the highly nucleophilic organolithium species, formed during the subsequent lithiation step, from attacking the electrophilic carbonyl carbon of the aldehyde. The most common protecting group for this purpose is a dimethyl acetal (B89532), which is stable under the basic conditions of the lithiation reaction but can be removed under acidic conditions if desired. organic-chemistry.org
The formation of the dimethyl acetal is typically achieved by reacting the aldehyde with an excess of methanol (B129727) in the presence of an acid catalyst. prepchem.comorganic-chemistry.org Trimethyl orthoformate is often added as a dehydrating agent to drive the equilibrium towards acetal formation by removing the water produced during the reaction. prepchem.com A variety of acid catalysts can be employed, ranging from strong mineral acids like hydrochloric acid to milder Lewis acids or solid-supported acids. prepchem.comorganic-chemistry.orgacs.org The reaction to form 2-bromobenzaldehyde dimethyl acetal has been reported with an 84% yield after distillation. prepchem.com
Interactive Table: Acetalization Conditions for Benzaldehyde Derivatives
| Catalyst | Reagent/Solvent | Conditions | Yield | Source |
|---|---|---|---|---|
| Hydrochloric acid | Methanol, Trimethyl orthoformate | Reflux, 4 hours | 84% | prepchem.com |
| Hydrochloric acid (0.03 mol%) | Methanol | Ambient Temperature, 20 min | >90% conversion | acs.orgacs.org |
| Perchloric acid on silica (B1680970) gel | Trialkyl orthoformates | Solvent-free | High | organic-chemistry.org |
| Tetrabutylammonium tribromide | Methanol, Trimethyl orthoformate | N/A | Excellent | organic-chemistry.org |
| Er(OTf)₃ | Wet nitromethane | Room Temperature | N/A (for deprotection) | organic-chemistry.org |
Novel Approaches and Optimized Reaction Conditions
While the lithiation-formylation route is robust, modern synthetic chemistry seeks more efficient, selective, and environmentally benign methods. Research has focused on transition-metal-catalyzed reactions and the application of green chemistry principles to streamline the synthesis of ortho-functionalized benzaldehydes.
Recent advancements have centered on the direct C-H functionalization of benzaldehydes, bypassing the need for pre-halogenated substrates in some cases. These methods often utilize transition metal catalysts, such as palladium (Pd) or iridium (Ir), in combination with transient directing groups. acs.orgnih.govresearchgate.net
A transient directing group is formed in situ by reacting the benzaldehyde with an amine or amino acid derivative. This new imine-containing group coordinates to the metal catalyst and directs the C-H activation to the ortho position of the benzene (B151609) ring. acs.orgresearchgate.net This strategy has been successfully applied to achieve a variety of ortho-functionalizations, including halogenation (chlorination, bromination), amidation, and hydroxylation. acs.orgnih.govacs.org For example, Pd(II)-catalyzed ortho-bromination can be achieved, providing an alternative entry point to the synthetic sequence described previously. acs.orgnih.gov These catalytic systems expand the toolbox for creating complex benzaldehyde derivatives with high regioselectivity. researchgate.net
Interactive Table: Catalytic Systems for Ortho-Functionalization of Benzaldehydes
| Metal Catalyst | Transient Directing Group | Reaction Type | Product Type | Source |
|---|---|---|---|---|
| Pd(II) | Amino acids | Arylation, Chlorination, Bromination | ortho-Aryl/Halogenated Benzaldehyde | acs.orgnih.gov |
| Ir(III) | Amino acids | Amidation | ortho-Amidated Benzaldehyde | acs.orgnih.gov |
| Pd(II) | 4-chloroanthranilic acid | Hydroxylation | ortho-Hydroxybenzaldehyde (Salicylaldehyde) | acs.org |
| Ru(II) | Nitrogen-containing compounds | Cascade Annulation | Indene frame | researchgate.net |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves exploring safer reagents, alternative solvents, and more efficient reaction protocols. One key area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. nih.gov For instance, lanthanide-based metal-organic frameworks (MOFs) have been shown to be effective heterogeneous catalysts for the acetalization of benzaldehyde. nih.gov
Other green approaches include using less toxic and more readily available starting materials and developing one-pot or tandem reactions to reduce the number of separate workup and purification steps, thereby improving process intensification. unive.it The use of aqueous media, where possible, is also a key goal of green chemistry, as demonstrated in some catalyst-free syntheses of related aromatic compounds. rsc.org While a dedicated green synthesis for 2,5-dimethoxybenzaldehyde (B135726) has been reported using a cobalt catalyst to avoid more toxic reagents, the application of these principles to the synthesis of this compound represents an ongoing area of development. patsnap.com
Advanced Chemical Reactivity and Mechanistic Investigations
Transformations Involving the Aldehyde Moiety
The aldehyde group in 2-(dimethoxymethyl)benzaldehyde (B6163298) is a versatile functional group that readily participates in a variety of carbon-carbon bond-forming reactions.
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in organic synthesis. This compound can serve as the aldehyde component in several named MCRs.
Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov It is a highly convergent reaction that allows for the rapid generation of diverse α-acylamino amides. While specific examples detailing the use of this compound in Ugi reactions are not prevalent in the provided search results, the general mechanism involves the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid. nih.govorgsyn.orgchemspider.com The presence of the dimethoxymethyl group would be retained in the final product, offering a handle for further synthetic transformations.
Passerini Reaction: The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.net This reaction is known for its high atom economy and often proceeds under mild conditions. slideshare.net The mechanism is believed to involve a concerted, non-ionic pathway, particularly in apolar solvents. organic-chemistry.orgnih.gov The use of this compound in a Passerini reaction would result in a product bearing both the α-acyloxy amide functionality and the dimethoxymethyl group.
The following table summarizes the general schemes for the Ugi and Passerini reactions:
| Reaction Name | Reactants | Product |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |
Aldol-Type Reactions and Related Condensations
The aldehyde functionality of this compound readily undergoes aldol-type reactions and other related condensations, which are fundamental carbon-carbon bond-forming processes.
Aldol (B89426) Condensation: In an aldol condensation, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an enone. umkc.eduwvu.eduquora.com this compound can act as the electrophilic carbonyl component in crossed aldol condensations with ketones or other aldehydes that can form an enolate. For instance, the reaction with acetone (B3395972) in the presence of a base like sodium hydroxide (B78521) would lead to the formation of a β-hydroxy ketone, which can subsequently dehydrate to the corresponding α,β-unsaturated ketone. umkc.eduorientjchem.org
Chalcone (B49325) Synthesis: Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation, which is a type of crossed aldol condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). nih.govnih.govjetir.orgresearchgate.netufms.br By reacting this compound with an appropriate acetophenone in the presence of a base (e.g., KOH) or acid catalyst, a chalcone derivative bearing the dimethoxymethyl group can be prepared. nih.govnih.govjetir.org These compounds are of interest due to their prevalence in natural products and their diverse biological activities. jetir.org
Reactivity of the Dimethoxymethyl Acetal (B89532) Group
The dimethoxymethyl group serves as a protecting group for a second aldehyde functionality, and its reactivity can be controlled to unmask this group at a desired stage in a synthetic sequence.
Controlled Deacetalization and Transacetalization Reactions
The dimethoxymethyl acetal is stable under basic conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions. This differential reactivity allows for selective transformations at the free aldehyde position while the acetal remains intact.
Deacetalization: The conversion of the dimethoxymethyl group back to an aldehyde, a process known as deacetalization, is typically achieved by treatment with an acid in the presence of water. researchgate.net This reaction proceeds via a hemiacetal intermediate. The rate of deacetalization can be influenced by the reaction conditions, including the strength of the acid and the temperature. For example, the deacetalization of (dimethoxy)methyl benzene (B151609) to benzaldehyde can be achieved with high conversion using a catalytic amount of an acid catalyst at elevated temperatures. researchgate.net
Transacetalization: In the presence of an alcohol and an acid catalyst, the dimethoxymethyl group can undergo transacetalization, where the methoxy (B1213986) groups are exchanged with other alkoxy groups. scielo.br This reaction is also applicable to the protection of diols, where a cyclic acetal can be formed. scielo.br
Role as a Masked Aldehyde for Selective Transformations
The ability to selectively unmask the aldehyde from the dimethoxymethyl acetal is a powerful tool in multistep synthesis. This strategy allows for the sequential introduction of different functionalities into the molecule. For instance, the free aldehyde could be transformed into a variety of functional groups via reactions such as oxidation, reduction, or olefination. Subsequently, the masked aldehyde can be deprotected to reveal a new reactive site for further chemical manipulation. This orthogonal protection strategy is crucial for the synthesis of complex molecules with multiple functional groups.
Interplay of Ortho-Functional Groups and Aromatic Ring Reactivity
The presence of both an aldehyde and a dimethoxymethyl group in an ortho relationship on the benzene ring influences the reactivity of the aromatic ring itself, primarily in electrophilic aromatic substitution reactions.
Both the formyl group (-CHO) and the dimethoxymethyl group [-CH(OCH₃)₂] are deactivating, meta-directing groups in electrophilic aromatic substitution. msu.edumsu.edu The formyl group is strongly deactivating due to the electron-withdrawing nature of the carbonyl group. The dimethoxymethyl group is also deactivating, although likely less so than the formyl group. The combined effect of these two ortho-substituents would be to significantly deactivate the benzene ring towards electrophilic attack.
The directing effects of the two groups are antagonistic. The formyl group directs incoming electrophiles to the meta positions (positions 3 and 5), while the dimethoxymethyl group also directs to its meta positions (positions 3 and 5). Therefore, electrophilic substitution, if it were to occur, would be expected to happen at positions 3 and 5 of the benzene ring. However, due to the strong deactivation of the ring, forcing conditions would likely be required for such reactions to proceed.
Recent advances in C-H functionalization have utilized transient directing groups to achieve ortho-selective reactions on benzaldehyde substrates. researchgate.net An imine formed in situ can direct a metal catalyst to functionalize the C-H bond ortho to the aldehyde. researchgate.net This strategy could potentially be applied to this compound to further functionalize the aromatic ring at the 3-position, overriding the inherent deactivating nature of the existing substituents.
Ortho-Lithiation and Electrophilic Quenching on Substituted Derivatives
The dimethoxymethyl group in this compound and its derivatives serves as a powerful directed metalation group (DMG). wikipedia.orguwindsor.ca This functionality facilitates the regioselective deprotonation of the aromatic ring at the position ortho to the acetal, typically using strong organolithium bases like n-butyllithium or sec-butyllithium. reddit.com The resulting aryllithium intermediate is a potent nucleophile that can be quenched with a wide array of electrophiles, leading to the synthesis of diverse ortho-substituted benzaldehyde derivatives after deprotection of the acetal. reddit.com The efficiency and regioselectivity of this process, known as Directed ortho-Metalation (DoM), are influenced by factors such as the solvent, temperature, and the nature of the organolithium reagent and any additives. uwindsor.ca
The reaction of substituted benzenes bearing a directing metalating group with an organolithium reagent typically occurs at low temperatures, such as -78°C, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). reddit.com The initial step involves the coordination of the lithium atom to the heteroatom of the DMG, which in this case is the oxygen of the dimethoxymethyl group. This coordination increases the kinetic acidity of the ortho-protons, enabling their abstraction by the strong base to form a stable ortho-lithiated species. wikipedia.orguwindsor.ca This intermediate can then react with various electrophiles to introduce a wide range of functional groups.
For instance, the ortho-lithiated species derived from this compound can be effectively quenched with electrophiles such as deuterium (B1214612) oxide (D₂O) to introduce a deuterium atom, or with methyl iodide (MeI) in the presence of TMEDA to install a methyl group. scispace.comresearchgate.net The versatility of this methodology is further demonstrated by the successful use of aldehydes and ketones as electrophiles. The addition of the lithiated species to benzaldehyde or isobutyraldehyde (B47883) yields the corresponding secondary or tertiary alcohols. scispace.comresearchgate.net Subsequent acid-catalyzed dehydration and ring-opening can lead to the formation of valuable α,β-dehydroamino acids. scispace.comresearchgate.net
A variety of electrophiles can be employed in these quenching reactions, as summarized in the table below, showcasing the synthetic utility of this strategy.
Table 1: Electrophilic Quenching of Ortho-Lithiated this compound Derivatives
| Electrophile | Resulting Functional Group | Reference |
|---|---|---|
| Deuterium oxide (D₂O) | Deuterium | scispace.comresearchgate.net |
| Methyl iodide (MeI) | Methyl | scispace.comresearchgate.net |
| Benzaldehyde | Hydroxy(phenyl)methyl | scispace.comresearchgate.net |
| Isobutyraldehyde | Hydroxy(isopropyl)methyl | scispace.comresearchgate.net |
| Dihalosilanes/germanes | Sila/germa-heterocycles | researchgate.net |
| Carboxylic esters | Acyl | researchgate.net |
Intramolecular Cyclization Pathways
The ortho-lithiated derivatives of this compound are valuable intermediates for the construction of various heterocyclic systems through intramolecular cyclization reactions. The strategic positioning of the latent aldehyde and the newly introduced electrophile allows for subsequent ring-closing reactions to form fused ring systems.
One prominent application is the synthesis of isoindolinones. organic-chemistry.org For example, after ortho-lithiation and quenching with an appropriate electrophile, the resulting substituted benzaldehyde derivative can undergo a series of transformations, including amidation and subsequent intramolecular cyclization, to yield N-substituted isoindolinones. organic-chemistry.org The synthesis of these compounds is of significant interest due to their presence in biologically active molecules.
Furthermore, the intramolecular cyclization of olefinic amides derived from this compound can be achieved under various conditions. For instance, treatment of such amides with reagents like N-bromosuccinimide (NBS) in water can lead to the formation of monobromobenzoxazines. researchgate.net Palladium-catalyzed cascade reactions involving arene/alkyne annulation have also been developed to synthesize fluorene-benzoxazine derivatives, proceeding through a 6-exo-dig cyclization. researchgate.net
The synthesis of isoquinolines and their derivatives is another area where intramolecular cyclization of compounds derived from this compound plays a crucial role. While direct examples starting from the title compound are not extensively documented, analogous strategies involving the cyclization of 2-alkynylbenzaldoximes, which can be conceptually derived from 2-alkynylbenzaldehydes, highlight the potential pathways. rsc.org These reactions often proceed via a 6-endo-dig cyclization in the presence of an electrophile to form an isoquinoline (B145761) N-oxide intermediate, which can then be deoxygenated to yield the isoquinoline. rsc.org
Photochemical Behavior and Photoenolization Mechanisms
The photochemical properties of this compound are primarily associated with the reactivity of the aromatic aldehyde moiety and the potential for photo-induced deprotection of the acetal. The presence of the ortho-dimethoxymethyl group can influence the excited-state dynamics and reaction pathways.
While specific studies on the photoenolization of this compound are scarce, the behavior of related ortho-substituted aromatic aldehydes and ketones provides valuable insights. Photoenolization is a process where an ortho-alkyl aromatic aldehyde or ketone undergoes an intramolecular hydrogen abstraction in the excited state to form a transient enol intermediate. This process is suggested to proceed through the triplet state following photoexcitation.
The deprotection of benzaldehyde acetals can also be achieved photochemically. researchgate.netresearchgate.net For instance, the use of hexabromoacetone under UV irradiation has been shown to efficiently deprotect benzaldehyde dimethyl acetal. researchgate.net This process offers a mild alternative to traditional acidic hydrolysis for acetal cleavage. The proposed mechanism for this deprotection involves the photochemical generation of reactive species from hexabromoacetone that facilitate the cleavage of the acetal C-O bonds. researchgate.net
Furthermore, photochemical methods for the acetalization of aldehydes have been developed using photocatalysts like Eosin Y under visible light irradiation, providing a neutral condition for protection. organic-chemistry.org This highlights the reversible nature of the protection-deprotection process under photochemical control.
Computational and Theoretical Insights into Reaction Pathways
Density Functional Theory (DFT) calculations have proven to be a powerful tool for elucidating the mechanisms and predicting the outcomes of reactions involving this compound and its derivatives. These computational studies provide valuable insights into the energetics and geometries of transition states and intermediates along the reaction coordinates.
Ortho-Lithiation: DFT studies on the ortho-lithiation of substituted benzenes have shed light on the role of the directing group and the nature of the organolithium species. researchgate.net Calculations have been used to investigate the structure of the pre-lithiation complex, where the organolithium reagent coordinates to the oxygen atoms of the dimethoxymethyl group. These studies help in understanding the factors that control the regioselectivity of the deprotonation step. The inductive effects of substituents on the aromatic ring have been found to be a dominant factor in determining the site of lithiation. researchgate.net
Intramolecular Cyclization: Computational investigations into the intramolecular cyclization of related systems, such as the palladium-catalyzed cyclization of (2-haloanilino)-ketones, have provided a detailed understanding of the reaction pathways. acs.org These studies can model the formation of key intermediates and the energetic barriers for competing reaction channels, such as nucleophilic addition versus enolate α-arylation. acs.org DFT calculations have also been employed to study the mechanism of Ni-catalyzed intramolecular asymmetric anti-hydrometalative cyclization of alkynones, providing insights into the origins of selectivity. rsc.org Similar computational approaches can be applied to understand the cyclization pathways of derivatives of this compound. For example, DFT has been used to study the mechanism, regioselectivity, and stereoselectivity of N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed-benzoin reactions of keto-aldehydes. rsc.org
Acetal Formation and Deprotection: The mechanism of acetal formation from benzaldehyde has been investigated using DFT. These studies can model the reaction steps, including the initial protonation of the aldehyde, nucleophilic attack by the alcohol, and subsequent dehydration, to determine the most favorable reaction pathway.
The following table lists the chemical compounds mentioned in this article.
Applications As a Key Intermediate in Complex Molecule Synthesis
Precursor to Structurally Diverse Heterocyclic Systems
The aldehyde functionality, unmasked from its dimethyl acetal (B89532) form, is a cornerstone in the construction of a wide array of heterocyclic compounds. These ring systems are fundamental cores of many pharmaceuticals, agrochemicals, and materials.
A novel and efficient method has been developed for the preparation of 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates using precursors derived from 2-(dimethoxymethyl)benzaldehyde (B6163298). The process begins with the generation of [2-(dimethoxymethyl)phenyl]lithium species from 1-bromo-2-(dimethoxymethyl)benzenes. These organolithium reagents react with α-keto esters to yield 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates. A subsequent acid-catalyzed cyclization of these hydroxy acetals, followed by oxidation of the resulting cyclic acetals with pyridinium (B92312) chlorochromate (PCC), affords the desired 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates in satisfactory yields. This structure is noteworthy as it is found in some biologically active compounds.
Reaction Scheme: Synthesis of 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates
| Step | Reactants | Reagents | Product |
| 1 | 1-Bromo-2-(dimethoxymethyl)benzenes, α-keto esters | n-BuLi | 2-[2-(Dimethoxymethyl)phenyl]-2-hydroxyalkanoates |
| 2 | 2-[2-(Dimethoxymethyl)phenyl]-2-hydroxyalkanoates | TsOH (p-Toluenesulfonic acid) | Cyclic Acetals |
| 3 | Cyclic Acetals | PCC (Pyridinium chlorochromate) | 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates |
Benzodiazepines are a critical class of psychoactive compounds with wide-ranging therapeutic applications. Their synthesis commonly involves the condensation of an o-phenylenediamine (B120857) with a carbonyl compound, such as an aldehyde or a ketone.
Role in the Construction of Biologically Relevant Frameworks
The utility of this compound extends to the synthesis of various molecular frameworks of biological and medicinal importance. The aldehyde functionality is a key component in powerful multicomponent reactions (MCRs) and classic named reactions that assemble complex scaffolds in a single step.
For instance, the Pictet-Spengler reaction is a fundamental process for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids and pharmacologically active compounds. This reaction involves the condensation of a β-arylethylamine with an aldehyde or a ketone. By deprotecting this compound to its aldehyde form, it can be employed in Pictet-Spengler reactions to generate diverse and complex alkaloid-like structures.
Utility in Advanced Propargylic Systems
Propargylamines are vital building blocks in synthetic and medicinal chemistry, serving as precursors to many nitrogen-containing heterocyclic compounds. A primary method for their synthesis is the three-component coupling reaction of an aldehyde, an amine, and a terminal alkyne, often referred to as the A³ coupling reaction.
This compound, after hydrolysis to 2-formylbenzaldehyde, serves as the ideal aldehyde component in these reactions. The coupling can be catalyzed by various metal complexes, including those of copper or gold, to produce a wide array of propargylamines in high yields. This method is highly versatile and allows for the introduction of significant molecular diversity, making it a powerful tool for creating libraries of compounds for drug discovery.
General A³ Coupling Reaction
| Component 1 | Component 2 | Component 3 | Catalyst (Example) | Product |
| Aldehyde (from this compound) | Amine | Terminal Alkyne | Copper(I) salt | Propargylamine |
Contributions to Novel Boron-Containing Organic Compounds
Boron-containing heterocycles are an emerging class of compounds with unique electronic properties and significant potential in materials science and medicinal chemistry. The synthesis of these compounds often involves the cyclocondensation of functionalized reagents with boron-containing building blocks like boronic acids or boron halides.
A plausible synthetic route leveraging this compound involves its conversion into a derivative such as 2-(dimethoxymethyl)phenylboronic acid. While direct examples starting from this compound are not prominent in the reviewed literature, related phenylboronic acids are standard reactants for creating boron heterocycles. For example, 1,3,2-benzodiazaboroles can be synthesized from the reaction of 1,2-phenylenediamines with various arylboronic acids. Therefore, this compound can be considered a valuable precursor for creating functionalized phenylboronic acids, which in turn are key for assembling novel and complex boron-containing aromatic systems.
Advanced Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Dimethoxymethyl)benzaldehyde (B6163298). Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.
In the ¹H NMR spectrum of a related compound, benzaldehyde (B42025), the aldehyde proton typically appears as a singlet at approximately 10 ppm, a distinctive downfield shift attributed to the deshielding effect of the carbonyl group. brainly.com The aromatic protons usually exhibit a multiplet in the range of 7.2-7.5 ppm. brainly.com For this compound, the presence of the dimethoxymethyl group introduces additional characteristic signals. The methoxy (B1213986) protons (-OCH₃) would be expected to produce a sharp singlet, while the acetal (B89532) proton (-CH(OCH₃)₂) would also give a distinct signal.
Similarly, ¹³C NMR spectroscopy offers complementary information. The carbonyl carbon of benzaldehyde is typically found in the 190-200 ppm region. brainly.com The aromatic carbons appear between 120-140 ppm. brainly.com In this compound, the carbon of the acetal group and the carbons of the methoxy groups would have their own characteristic chemical shifts, further confirming the structure. For instance, in benzaldehyde dimethyl acetal, the acetal carbon appears around 103.26 ppm, and the methoxy carbons are observed at approximately 52.64 ppm. nih.gov
Detailed analysis of coupling patterns and chemical shifts in both ¹H and ¹³C NMR spectra allows for the complete assignment of all protons and carbons, providing unequivocal proof of the this compound structure.
Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Product Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for monitoring the progress of reactions involving this compound and for identifying the products formed. This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
In a typical application, aliquots can be withdrawn from a reaction mixture at various time points and analyzed by GC-MS. rsc.org This allows for the qualitative and quantitative determination of reactants, intermediates, and products. For example, in the acetalization of benzaldehyde with methanol (B129727), GC-MS can be used to identify the formation of (dimethoxymethyl)benzene by comparing its retention time and mass spectrum with a known standard. nih.gov The mass spectrum of benzaldehyde shows a molecular ion peak at m/z = 106, while (dimethoxymethyl)benzene exhibits a molecular ion peak at m/z = 152. nih.gov
The fragmentation pattern observed in the mass spectrum provides crucial structural information. For (dimethoxymethyl)benzene, major fragment ions are typically observed at m/z values of 121, 105, and 77, which correspond to the loss of specific fragments from the parent molecule. nih.gov By monitoring the appearance and disappearance of these characteristic peaks, researchers can track the conversion of starting materials and the formation of this compound and any byproducts. This is particularly useful in optimizing reaction conditions to maximize the yield of the desired product. rsc.orgnih.gov
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzaldehyde | 11.3 | 106 | 105, 77 |
| (Dimethoxymethyl)benzene | 15.6 | 152 | 121, 105, 77, 51 |
Table based on data from a study on the acetalization of benzaldehyde. nih.gov
Vibrational Spectroscopy for Mechanistic Probes
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a valuable probe into the mechanistic details of reactions involving this compound. By monitoring changes in the vibrational modes of the molecule, researchers can gain insights into bond formation and cleavage during a chemical transformation.
The FT-IR spectrum of a related compound, 2-hydroxybenzaldehyde, shows a characteristic C-H stretching band for the aldehyde group around 2847 cm⁻¹ and a carbonyl stretching frequency at approximately 1664 cm⁻¹. arabjchem.org For this compound, the IR spectrum would be expected to show characteristic absorptions for the C-O-C stretching of the acetal group, in addition to the aromatic and aldehyde vibrations.
Inelastic Neutron Scattering (INS) spectroscopy, combined with periodic Density Functional Theory (DFT) calculations, has been used to study the vibrational dynamics of similar molecules like 2-methoxybenzaldehyde. uc.pt This combination allows for a confident assignment of vibrational modes, including low-wavenumber torsional vibrations that are often difficult to observe with optical spectroscopy. uc.pt Such detailed vibrational analysis can provide information about intermolecular interactions, such as C-H···O hydrogen bonds, which can play a role in the reaction mechanism. uc.pt
Computational Spectroscopy for Prediction and Validation of Spectroscopic Data
Computational spectroscopy, primarily using Density Functional Theory (DFT), has become an essential tool for predicting and validating experimental spectroscopic data for molecules like this compound. By performing theoretical calculations, it is possible to simulate NMR, IR, and other spectroscopic data with a high degree of accuracy.
For instance, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. These calculated values can then be compared with the experimental spectra to confirm the structural assignment. mdpi.com Similarly, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. nih.gov This comparison aids in the definitive assignment of the observed vibrational bands to specific molecular motions. nih.gov
Catalytic Strategies Utilizing or Generating 2 Dimethoxymethyl Benzaldehyde
Heterogeneous Catalysis in Acetalization Reactions
Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability. The acetalization of benzaldehyde (B42025) with methanol (B129727) to form 2-(dimethoxymethyl)benzaldehyde (B6163298) is a key reaction where heterogeneous catalysts have demonstrated significant advantages over traditional homogeneous acid catalysts like HCl or H₂SO₄, which are corrosive and generate substantial waste. nih.gov
Metal-Organic Frameworks (MOFs) have emerged as a prominent class of heterogeneous catalysts for acetalization reactions. acs.org Their high surface area, tunable porosity, and well-defined, isolated active sites make them highly effective. acs.org Various MOFs have been investigated for the synthesis of this compound.
One of the pioneering studies demonstrated that a copper-containing MOF, [Cu₃(BTC)₂] (BTC = 1,3,5-benzenetricarboxylate), exhibited superior catalytic activity for the acetalization of various aldehydes, including benzaldehyde, at room temperature compared to an iron-containing MOF [Fe(BTC)] and an aluminum-containing MOF. capes.gov.br The open metal sites within the MOF structure are believed to act as Lewis acid centers, facilitating the reaction.
More recent research has focused on optimizing MOF structures for this transformation. For instance, a series of isostructural lanthanide-based MOFs (Ln-Ox MOFs) were successfully used as efficient heterogeneous catalysts for the acetalization of benzaldehyde with methanol. nih.govacs.org The catalytic activity was found to be dependent on the specific lanthanide metal center, with the Tb-Ox MOF achieving up to 90% conversion of benzaldehyde. acs.org These catalysts also demonstrated remarkable stability and reusability over four consecutive cycles. nih.govacs.org
UiO-type MOFs, particularly those based on zirconium like UiO-66, have shown exceptional performance. acs.orgrsc.org A hierarchically porous UiO-type MOF with abundant Zr–OH/OH₂ sites was synthesized rapidly and demonstrated outstanding catalytic activity, converting benzaldehyde to (dimethoxymethyl)benzene within minutes at room temperature. rsc.org The high activity was attributed to the high density of accessible acid sites. rsc.org The debate between whether the catalysis proceeds via Lewis or Brønsted acid sites in MOFs like MIL-100 is an active area of research, with evidence suggesting that the nature of the active sites can be complex and dependent on reaction conditions. acs.orgresearchgate.net
| MOF Catalyst | Key Features | Reaction Conditions | Benzaldehyde Conversion/Yield | Reference |
|---|---|---|---|---|
| [Cu₃(BTC)₂] | Copper-based MOF, showed better activity than Fe-MOF and Al-MOF. | Room temperature, methanol solvent. | High catalytic activity reported. | capes.gov.br |
| Ln-Ox MOFs (e.g., Tb-Ox) | Isostructural lanthanide-based MOFs. | 50 °C, 12 h, methanol solvent. | Up to 90% conversion (for Tb-Ox). | nih.govacs.org |
| Hierarchical UiO-type MOF (Zr-based) | High density of Zr–OH/OH₂ acid sites. | 25 °C, 2 min, methanol solvent. | Quantitative conversion reported. | rsc.org |
| MIL-100(Fe) | Debate on Lewis vs. Brønsted acid catalysis. | 30 °C, methanol solvent. | Used as a model catalyst for mechanistic studies. | acs.orgresearchgate.net |
Besides MOFs, other solid acid catalysts are effective for the acetalization of benzaldehyde. These materials offer an alternative to corrosive liquid acids and can be readily separated and reused. nih.gov Examples of such catalysts include zeolites, montmorillonite, graphene oxides, and various composite metal oxides. nih.govresearchgate.net
Zeolites, with their well-defined pore structures and tunable acidity, have been employed as catalysts for this reaction. For example, H-USY zeolites have demonstrated high catalytic activity and selectivity in the acetalization of furanic aldehydes, a related transformation. researchgate.net The activity of zeolites like Y and Beta in acetalization reactions is influenced by their Si/Al ratio, which determines the acid site density. researchgate.net
Composite metal oxides also serve as robust solid acid catalysts. A CeFeTiO catalyst, prepared via a sol-gel method, exhibited superior activity and durability in the acetalization of benzaldehyde with ethylene (B1197577) glycol, achieving a high acetal (B89532) yield. researchgate.net Similarly, tungstophosphoric acid supported on metal oxides like TiO₂, CeO₂, and ZrO₂ has been shown to be a highly active and durable catalyst system for the condensation of benzaldehyde with glycols, benefiting from both Brønsted and Lewis acidity. dp.tech
| Solid Acid Catalyst | Catalyst Type | Key Findings | Reference |
|---|---|---|---|
| Zeolites (e.g., H-USY, Y, Beta) | Microporous Aluminosilicates | Activity depends on Si/Al ratio and acid site density. H-USY showed 79% acetal yield in a related reaction. | researchgate.net |
| Montmorillonite | Clay Mineral | Mentioned as an alternative heterogeneous acid catalyst. | nih.gov |
| CeFeTiO | Composite Metal Oxide | Showed superior activity and durability with a 96.8% acetal yield in reaction with ethylene glycol. | researchgate.net |
| H₃PW₁₂O₄₀/TiO₂ | Supported Heteropolyacid | Demonstrated high activity (90.1% acetal yield) and durability due to strong Brønsted acidity. | dp.tech |
Homogeneous Catalysis for Selective Transformations
While heterogeneous catalysis is often preferred for product separation, homogeneous catalysts offer high activity and selectivity under mild reaction conditions due to the absence of mass transfer limitations. nih.govbnl.gov In the context of this compound, homogeneous catalysis is relevant not only for its formation but also for its subsequent transformations or the synthesis of its precursor, benzaldehyde.
For instance, the selective oxidation of toluene (B28343) to benzaldehyde can be achieved using homogeneous catalytic systems. A vanadium-based catalyst (NH₄VO₃) in a biphasic water-toluene system, using H₂O₂ as the oxidant, has been shown to be highly selective for benzaldehyde, with no traces of over-oxidation products like benzoic acid. mdpi.com The yield of benzaldehyde could reach up to 30% at 60 °C in this sustainable approach. mdpi.com
Homogeneous metal complexes are also employed for the hydrogenation of benzaldehyde to benzyl (B1604629) alcohol. mdpi.com Iron and ruthenium pincer complexes, for example, have been developed for the efficient hydrogenation of aldehydes and ketones. mdpi.com While these reactions consume benzaldehyde, they highlight the utility of homogeneous catalysts in transformations involving this key aldehyde.
Furthermore, the deacetalization of this compound back to benzaldehyde is an important reaction, often catalyzed by acids. This reaction can be part of a one-pot, two-step reaction sequence where the controlled release of the aldehyde is crucial. researchgate.net
Catalyst Design Principles and Recyclability Studies
The rational design of catalysts is crucial for optimizing activity, selectivity, and stability. For heterogeneous catalysts like MOFs, design principles focus on tuning the metal centers, modifying the organic linkers, and controlling the pore environment to enhance the accessibility and strength of acid sites. acs.orgrsc.org The creation of defects or open metal sites in MOFs is a key strategy to generate catalytically active Lewis acid centers. rsc.org
Recyclability is a cornerstone of sustainable catalysis. For heterogeneous catalysts, the primary advantage is the ease of recovery by filtration or centrifugation. Studies on Ln-Ox MOFs have confirmed their stable regeneration, with product yields remaining consistent over four consecutive cycles. nih.govacs.org Similarly, a solid oxide catalyst was reused ten times without significant loss of activity. researchgate.net
For homogeneous catalysts, recycling is more challenging but essential for industrial viability. acs.org Strategies include immobilizing the catalyst on soluble supports, using biphasic solvent systems (e.g., aqueous, fluorous, ionic liquids), or designing catalysts that precipitate upon completion of the reaction. nih.govbnl.govacs.orgresearchgate.net The goal is to retain the catalytic components in the reactor loop while minimizing leaching into the product stream. acs.org The design of catalysts that are soluble during the reaction but precipitate out once the substrate is consumed is an innovative approach to bridge the gap between homogeneous and heterogeneous catalysis. nih.govbnl.gov
Kinetic and Mechanistic Studies of Catalytic Processes
Understanding the reaction mechanism and kinetics is fundamental to improving catalytic processes. The acid-catalyzed acetalization of benzaldehyde is generally understood to proceed in two main steps: the initial formation of a hemiacetal, followed by its conversion to the full acetal with the elimination of a water molecule. pearson.com
In the context of MOF catalysis, a key question is the nature of the active sites—whether they are Lewis acids (coordinatively unsaturated metal sites) or Brønsted acids (e.g., protonated linkers or water molecules coordinated to metal sites). acs.orgresearchgate.net In situ studies are crucial to determine the speciation of active sites under actual reaction conditions. acs.org For Ln-Ox MOFs, a proposed mechanism involves the coordination of benzaldehyde to the lanthanide active center (Lewis acid), followed by nucleophilic attack by methanol. nih.govacs.org
Kinetic studies provide insights into reaction rates and the factors that influence them. For the deacetalization of (dimethoxy)methyl benzene (B151609), kinetic analysis showed that the reaction stops after about 60 minutes with over 95% consumption. researchgate.net In a two-step, one-pot reaction, it was observed that the second reaction (a Knoevenagel condensation) only started after a sufficient concentration of benzaldehyde was generated from the deacetalization, indicating a retarded start. researchgate.net Reaction progress kinetic analysis is a powerful tool for elucidating complex catalytic cycles from time-course data. sciencegate.app For the acetalization of benzaldehyde with ethylene glycol catalyzed by a CeFeTiO solid acid, a kinetic study determined the reaction to be second-order with an activation energy of 46.65 kJ/mol. researchgate.net
Future Research Trajectories and Emerging Paradigms
Development of Sustainable Synthetic Methodologies
A significant future direction for research involving 2-(dimethoxymethyl)benzaldehyde (B6163298) lies in the development of more sustainable, or "green," synthetic protocols. This involves minimizing waste, reducing energy consumption, and avoiding the use of hazardous reagents and solvents.
Key research findings in this area focus on atom-economical and catalyst-free reactions. For instance, an environmentally benign and efficient method has been developed for synthesizing benzimidazo[2,1-a]isoquinolines by reacting 2-ethynylbenzaldehydes with ortho-phenylenediamines in ethanol (B145695) at room temperature. rsc.org This process is notable for being catalyst-free, atom-economical, and proceeding under ambient conditions, which represents a significant improvement over older methods that required high temperatures and transition-metal catalysts. rsc.org Such protocols avoid the challenges associated with toxic metal catalysts, which often require difficult and costly removal processes to meet pharmaceutical standards. rsc.org
Another approach involves leveraging one-pot, multi-step reactions to improve efficiency. The deacetalization of a dimethoxybenzyl group to a benzaldehyde (B42025), followed by a base-catalyzed Knoevenagel reaction, demonstrates a two-step cascade in a single pot. researchgate.net Research using catalysts immobilized on 2D-printed structures has shown this reaction can achieve a high yield (95%) for the initial deacetalization step. researchgate.net These methodologies streamline synthesis, reduce purification steps, and minimize solvent waste, aligning with the core principles of green chemistry.
Future efforts will likely focus on expanding the range of solvents to include greener alternatives, further exploring catalyst-free transformations, and adapting these reactions for flow chemistry systems to enhance scalability and control.
Integration into High-Throughput Synthesis and Combinatorial Chemistry
The structure of this compound is well-suited for applications in high-throughput synthesis and combinatorial chemistry, which are techniques designed to rapidly create and screen large libraries of compounds. openaccessjournals.com The goal of combinatorial chemistry is to accelerate the discovery of new molecules with desired properties, particularly in drug discovery and materials science. openaccessjournals.comacs.org
The presence of two distinct functional groups in this compound allows for sequential or orthogonal derivatization. This dual reactivity is a key feature for its use as a scaffold in building diverse molecular libraries. For example, the aldehyde can be used in a reaction, followed by the deprotection of the acetal (B89532) to reveal a second aldehyde for further modification. This stepwise approach allows for the systematic variation of different parts of the molecular structure, which is the fundamental principle of combinatorial chemistry. acs.org
High-throughput synthesis often employs automated, parallel techniques to generate thousands of compounds simultaneously. openaccessjournals.comnih.gov The reactions involving this compound, such as the synthesis of isoquinoline (B145761) and benzimidazole (B57391) derivatives, are amenable to these platforms. rsc.org By reacting the core scaffold with a diverse set of building blocks (e.g., various amines, alkynes, or activated methylene (B1212753) compounds), large and complex libraries can be generated efficiently. The analysis of these libraries is often accelerated using techniques like mass spectrometry. nih.gov
Future work will likely involve the development of solid-phase synthetic routes utilizing this compound, which would further streamline purification and automation in a combinatorial setting.
Exploration of Novel Reactivity Patterns
While this compound is known for its role in forming heterocyclic systems, ongoing research continues to uncover novel reactivity patterns. A primary area of exploration is its use in cascade reactions, where multiple bond-forming events occur in a single, controlled sequence.
One of the most powerful applications is in the synthesis of complex nitrogen-containing heterocycles.
Benzimidazo[2,1-a]isoquinolines: These fused heterocyclic systems, which have potential pharmacological applications, can be synthesized in good to excellent yields (80-99%) from precursors like 2-ethynylbenzaldehyde (B1209956) and various o-phenylenediamines. rsc.org The reaction proceeds through a proposed mechanism of imine formation, cyclization, and aromatization. rsc.org
5,6-Dihydropyrazolo[5,1-a]isoquinolines: An efficient one-pot tandem reaction has been developed using C,N-cyclic azomethine imines and α,β-unsaturated ketones to produce these functionalized isoquinoline derivatives. nih.gov This process involves a sequence of [3 + 2]-cycloaddition, detosylation, and oxidative aromatization. nih.gov
Masked Aldehyde Reactivity: The dimethoxymethyl group can serve as a masked form of an aldehyde, which can be revealed under specific conditions. This strategy has been employed in complex multi-component reactions, such as an Enders-type cascade, where acetaldehyde (B116499) dimethyl acetal (a related compound) acts as a stable surrogate for the highly reactive acetaldehyde. nih.govbeilstein-journals.org This masking/unmasking strategy allows for selective transformations in the presence of multiple reactive sites.
Researchers have also investigated its reactions with organometallic reagents. For example, reactions with n-butyl-lithium can lead to a stereospecific fragmentation reaction, providing a pathway to synthesize specific olefin isomers. rsc.org
The table below summarizes some of the key transformations involving benzaldehyde derivatives with protected functional groups, highlighting the diversity of accessible structures.
| Starting Materials | Key Reagents/Conditions | Product Class |
| 2-Ethynylbenzaldehyde, o-phenylenediamines | Ethanol, Room Temperature | Benzimidazo[2,1-a]isoquinolines |
| C,N-Cyclic azomethine imines, α,β-unsaturated ketones | K₂CO₃ (base), DDQ (oxidant) | 5,6-Dihydropyrazolo[5,1-a]isoquinolines |
| Dimedone, Benzaldehyde | Organocatalyst (e.g., sulfacetamide), Refluxing ethanol | 9-Aryl-1,8-dioxo-octahydroxanthenes |
| (Dimethoxy)methyl benzene (B151609), Ethyl cyanoacetate | Acid catalyst, then Base catalyst (one-pot) | Ethyl-2-cyano-3-phenylacrylate |
Future research will likely focus on discovering new cascade reactions, exploring its utility in asymmetric catalysis to produce chiral molecules, and expanding its application in the synthesis of other complex heterocyclic and natural product-like scaffolds.
Advanced Computational Modeling for Design and Prediction
Advanced computational modeling is becoming an indispensable tool in modern chemistry for predicting reactivity, elucidating reaction mechanisms, and designing novel molecules with specific properties. For a versatile building block like this compound, computational methods offer significant potential to accelerate research and discovery.
While specific, in-depth computational studies on this compound are not yet widely published, the types of reactions it undergoes are well-suited for theoretical investigation.
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the reaction pathways for the synthesis of isoquinoline and benzimidazole derivatives. rsc.orgnih.gov Such studies can help to validate proposed mechanisms, identify transition states, and explain the regioselectivity and stereoselectivity observed experimentally.
Predicting Reactivity: Computational models can predict the reactivity of different sites within the molecule. For example, modeling can help determine the relative activation barriers for reactions at the aldehyde versus the deprotection and reaction of the acetal group under various catalytic conditions. This predictive power can guide the design of more efficient and selective synthetic routes.
Virtual Screening: In the context of combinatorial chemistry, the properties of a virtual library of compounds derived from this compound can be calculated before they are synthesized. Properties such as binding affinity to a biological target, solubility, and electronic properties can be predicted using molecular docking and quantitative structure-activity relationship (QSAR) models. This pre-screening allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. openaccessjournals.com
Public databases already provide computationally predicted properties for related molecules like (dimethoxymethyl)benzene, including water solubility, logP, and polar surface area, which serve as a baseline for designing new derivatives. foodb.ca Future research will undoubtedly apply more sophisticated computational tools to model the complex cascade reactions involving this compound and to design next-generation compounds for applications in medicine and materials science.
Q & A
Q. What are the recommended synthetic routes for 2-(dimethoxymethyl)benzaldehyde, and what factors influence yield optimization?
Answer: The synthesis of this compound typically involves the protection of aldehyde groups using dimethoxy methane or similar reagents. Key steps include:
- Starting Materials : Commercially available hydroxybenzaldehydes (e.g., 2-hydroxybenzaldehyde derivatives) can serve as precursors .
- Protection Reaction : Reaction with trimethyl orthoformate or dimethoxy methane under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to form the dimethoxymethyl group .
- Optimization Factors :
- Catalyst Loading : Acidic catalysts (0.5–2 mol%) improve reaction efficiency.
- Solvent Choice : Anhydrous solvents (e.g., dichloromethane) minimize side reactions.
- Temperature : Moderate heating (40–60°C) balances reaction rate and byproduct formation.
Reference : For analogous protocols, see hydroxybenzaldehyde derivatization methods .
Q. How should researchers safely handle this compound given its potential hazards?
Answer: Safety protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
- Storage : Keep in airtight containers away from oxidizers and moisture .
Critical Note : Avoid using respiratory filters for prolonged exposure; opt for independent air supply systems in high-concentration environments .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer: Key techniques and parameters:
Reference : Computational properties (e.g., logP, polar surface area) can prevalidate experimental data .
Advanced Research Questions
Q. How do electron-donating substituents on the benzaldehyde ring influence the reactivity of this compound in nucleophilic addition reactions?
Answer: The dimethoxy group is strongly electron-donating, which:
- Activates the Ring : Enhances electrophilicity at the para position, favoring nucleophilic attack.
- Steric Effects : Bulky substituents may hinder access to the aldehyde group.
Q. Methodology :
- Compare reaction rates with/without substituents using kinetic studies (e.g., UV-Vis monitoring).
- Computational modeling (DFT) to map electron density and predict regioselectivity .
Case Study : Piperidine-substituted benzaldehydes show altered reactivity in multi-step syntheses due to electronic effects .
Q. What strategies can resolve contradictions in reported catalytic activity of this compound derivatives across different studies?
Answer: Contradictions often arise from:
- Purity Variability : Impurities (e.g., residual solvents) skew results. Validate via HPLC (>98% purity) .
- Reaction Conditions : pH, temperature, and solvent polarity dramatically affect outcomes.
Q. Resolution Strategies :
- Control Experiments : Replicate studies under identical conditions.
- Systematic Screening : Use Design of Experiments (DoE) to isolate variables (e.g., catalyst type, solvent) .
Example : Inconsistent yields in acetalization reactions were resolved by standardizing anhydrous conditions .
Q. How can computational chemistry predict the regioselectivity of this compound in multi-step organic syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
